An In-depth Technical Guide to the Synthesis and Characterization of 2-Propanamine, N,N-dipropyl-
An In-depth Technical Guide to the Synthesis and Characterization of 2-Propanamine, N,N-dipropyl-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Propanamine, N,N-dipropyl-, a tertiary amine with potential applications in pharmaceutical development and organic synthesis. This document details a plausible synthetic route, outlines key characterization methodologies, and presents predicted analytical data based on structurally similar compounds.
Chemical Properties and Data
Quantitative data for 2-Propanamine, N,N-dipropyl- and a closely related isomer are summarized below for comparative purposes.
| Property | Value (Predicted for 2-Propanamine, N,N-dipropyl-) | Value (N,N-Dipropyl-1-propanamine) | Reference |
| Molecular Formula | C₉H₂₁N | C₉H₂₁N | [1][2] |
| Molecular Weight | 143.27 g/mol | 143.27 g/mol | [1][2] |
| Boiling Point | Not available | 155-158 °C | [3] |
| Density | Not available | 0.753 g/mL at 25 °C | [3] |
| Melting Point | Not available | -93.5 °C | [3] |
Synthesis Protocol: Reductive Amination
A reliable method for the synthesis of 2-Propanamine, N,N-dipropyl- is the reductive amination of acetone with di-n-propylamine. This two-step, one-pot reaction involves the formation of an intermediate iminium ion, which is subsequently reduced to the final tertiary amine.[4][5]
Experimental Protocol
Materials:
-
Di-n-propylamine
-
Acetone
-
Methanol (or another suitable solvent like Dichloromethane)
-
Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
-
Dichloromethane (for extraction)
Procedure:
-
To a solution of di-n-propylamine (1.0 equivalent) in methanol, add acetone (1.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion. The reaction can be monitored by TLC or GC-MS to observe the consumption of the starting materials.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C. The addition is exothermic.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Acidify the mixture with hydrochloric acid (e.g., 1M HCl) to a pH of ~2.
-
Wash the aqueous layer with dichloromethane to remove any unreacted acetone and other non-basic impurities.
-
Basify the aqueous layer with sodium hydroxide (e.g., 2M NaOH) to a pH of ~12.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 2-Propanamine, N,N-dipropyl- can be purified by distillation.
Characterization of 2-Propanamine, N,N-dipropyl-
The structure and purity of the synthesized 2-Propanamine, N,N-dipropyl- can be confirmed using various spectroscopic techniques. Below are the predicted data based on analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.8 - 3.0 | septet | 1H | CH-(CH₃)₂ |
| ~2.3 - 2.5 | t | 4H | N-(CH₂-CH₂-CH₃)₂ |
| ~1.4 - 1.6 | sextet | 4H | N-(CH₂-CH₂-CH₃)₂ |
| ~0.9 - 1.1 | d | 6H | CH-(CH₃)₂ |
| ~0.8 - 0.9 | t | 6H | N-(CH₂-CH₂-CH₃)₂ |
Note: The chemical shifts are estimations based on data from N,N-diisopropylethylamine[3][6] and general shielding/deshielding effects.
Predicted ¹³C NMR Spectrum (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~55 - 60 | C H-(CH₃)₂ |
| ~50 - 55 | N-(C H₂-CH₂-CH₃)₂ |
| ~20 - 25 | CH-(C H₃)₂ |
| ~18 - 22 | N-(CH₂-C H₂-CH₃)₂ |
| ~11 - 13 | N-(CH₂-CH₂-C H₃)₂ |
Note: The chemical shifts are estimations based on data from N,N-diisopropylethylamine[7] and general aliphatic amine spectra.
Infrared (IR) Spectroscopy
As a tertiary amine, 2-Propanamine, N,N-dipropyl- will lack the characteristic N-H stretching bands seen in primary and secondary amines. Key expected absorption bands are:
| Wavenumber (cm⁻¹) | Vibration |
| 2960-2850 | C-H stretching (strong) |
| 1470-1450 | C-H bending |
| 1385-1365 | C-H bending (isopropyl group) |
| 1250-1020 | C-N stretching (medium) |
Note: The absence of a broad N-H stretch around 3300-3500 cm⁻¹ is a key indicator of a tertiary amine.[8][9][10]
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 2-Propanamine, N,N-dipropyl- is expected to show a molecular ion peak (M⁺) at m/z = 143. The fragmentation pattern will be dominated by α-cleavage, leading to the formation of stable iminium ions.
Predicted Fragmentation Pattern:
| m/z | Fragment | Description |
| 143 | [C₉H₂₁N]⁺ | Molecular Ion |
| 128 | [M - CH₃]⁺ | Loss of a methyl radical |
| 114 | [M - C₂H₅]⁺ | α-cleavage with loss of an ethyl radical from a propyl group |
| 100 | [M - C₃H₇]⁺ | α-cleavage with loss of a propyl radical |
Note: The most abundant fragment ion (base peak) is likely to be at m/z 114 or 100 due to the stability of the resulting tertiary iminium ion.[11][12]
Experimental and Logical Workflow
The following diagram illustrates the workflow for the synthesis and characterization of 2-Propanamine, N,N-dipropyl-.
Caption: Workflow for the synthesis and characterization of 2-Propanamine, N,N-dipropyl-.
This guide provides a foundational understanding for the synthesis and characterization of 2-Propanamine, N,N-dipropyl-. Researchers are encouraged to adapt the provided protocols to their specific laboratory conditions and to perform thorough analytical testing to confirm the identity and purity of the synthesized compound.
References
- 1. rsc.org [rsc.org]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. N,N-Diisopropylethylamine(7087-68-5) 1H NMR spectrum [chemicalbook.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Differentiation of cyclic tertiary amine cathinone derivatives by product ion electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N,N-Diisopropylethylamine(7087-68-5) 13C NMR spectrum [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. quora.com [quora.com]
- 10. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. GCMS Section 6.15 [people.whitman.edu]
- 12. Video: Mass Spectrometry of Amines [jove.com]
